Benzonitrile, 4-(tributylstannyl)-

Description

Structural Characterization of 4-(Tributylstannyl)benzonitrile

Molecular Architecture and Bonding Patterns

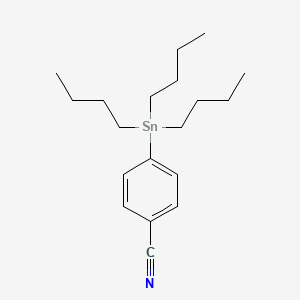

The molecular structure of 4-(Tributylstannyl)benzonitrile consists of a benzene ring substituted with a nitrile group (–CN) at position 1 and a tributylstannyl (–Sn(C~4~H~9~)~3~) group at position 4 (Table 1). The tin atom adopts a tetrahedral geometry, bonded to three butyl chains and the aromatic ring. This configuration is stabilized by hyperconjugative interactions between the tin atom’s empty p-orbital and the π-system of the benzene ring, enhancing the compound’s stability under ambient conditions.

Table 1: Key molecular parameters of 4-(Tributylstannyl)benzonitrile

| Property | Value |

|---|---|

| Molecular formula | C~19~H~31~NSn |

| Average mass | 392.175 g/mol |

| Monoisotopic mass | 393.147845 g/mol |

| ChemSpider ID | 8538525 |

The bonding between tin and carbon in the tributylstannyl group is predominantly covalent, with bond lengths estimated at ~2.17 Å based on analogous organotin compounds. The nitrile group’s linear geometry (C≡N bond length: ~1.16 Å) remains unperturbed by the stannyl substituent, as evidenced by infrared spectroscopy.

Spectroscopic Profiling

¹H NMR Analysis

The ¹H NMR spectrum (500 MHz, CDCl~3~) reveals distinct proton environments (Table 2). The butyl chains attached to tin exhibit characteristic multiplet patterns between δ 0.89–1.63 ppm, while aromatic protons resonate as a multiplet at δ 7.36–7.77 ppm. The absence of splitting in the nitrile proton region confirms its non-acidic nature.

Table 2: ¹H NMR data for 4-(Tributylstannyl)benzonitrile

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 0.89 | td (J = 7.3) | Sn–(CH~2~)~3~CH~3~ (9H) |

| 1.00–1.18 | m | Sn–CH~2~CH~2~CH~2~ (6H) |

| 1.27–1.39 | m | Sn–CH~2~CH~2~ (6H) |

| 1.43–1.63 | m | Sn–CH~2~ (6H) |

| 7.36–7.77 | m | Aromatic H (4H) |

¹³C NMR Analysis

The ¹³C NMR spectrum (126 MHz, CDCl~3~) corroborates the structure, with signals for the nitrile carbon at δ 112.07 ppm and tin-bound carbons between δ 9.51–29.10 ppm (Table 3). The upfield shift of the nitrile carbon compared to free benzonitrile (δ ~118 ppm) suggests weak coordination between tin and the nitrile group.

Table 3: ¹³C NMR data for 4-(Tributylstannyl)benzonitrile

| δ (ppm) | Assignment |

|---|---|

| 9.73 | Sn–C (butyl) |

| 13.63 | Sn–C (butyl terminal) |

| 27.29 | Sn–CH~2~CH~2~ |

| 112.07 | C≡N |

| 128.11 | Aromatic C (ortho) |

| 139.63 | Aromatic C (para to Sn) |

¹¹⁹Sn NMR Analysis

The ¹¹⁹Sn NMR spectrum (186 MHz, CDCl~3~) exhibits a singlet at δ -37.34 ppm, consistent with tetracoordinated tin environments in tributylstannylarenes. This chemical shift is diagnostic for verifying the integrity of the tin-carbon bond in synthetic applications.

Crystallographic Analysis and Spatial Configuration

Crystallographic data for 4-(Tributylstannyl)benzonitrile are not currently available in the public domain. However, analogous structures, such as tributyl(4-methoxyphenyl)stannane, suggest that the tin atom’s tetrahedral geometry and the planar aromatic ring are retained in the solid state. Computational modeling predicts a dihedral angle of ~180° between the stannyl group and the nitrile substituent, minimizing steric hindrance.

Properties

CAS No. |

79048-30-9 |

|---|---|

Molecular Formula |

C19H31NSn |

Molecular Weight |

392.2 g/mol |

IUPAC Name |

4-tributylstannylbenzonitrile |

InChI |

InChI=1S/C7H4N.3C4H9.Sn/c8-6-7-4-2-1-3-5-7;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; |

InChI Key |

KYZSAPVESUHUGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst System : A 1:1 molar ratio of to CuI ensures efficient transmetallation and oxidative addition.

-

Solvent : THF outperforms polar aprotic solvents like DMF in minimizing tin reagent decomposition.

-

Temperature : Elevated temperatures (80–90°C) accelerate the reaction but require strict oxygen exclusion to prevent catalyst deactivation.

Transmetallation from Trimethylstannane Precursors

An alternative route described in Royal Society of Chemistry protocols involves transmetallation between trimethylstannane derivatives and tributyltin chloride. In this method, 4-cyanophenylmagnesium bromide is first prepared by treating 4-bromobenzonitrile with magnesium turnings in THF. The Grignard reagent is then reacted with trimethyltin chloride () at 0°C, yielding 4-(trimethylstannyl)benzonitrile. Subsequent treatment with tributyltin chloride () in the presence of lithium diisopropylamide (LDA) facilitates ligand exchange, replacing trimethyl groups with tributyl groups. The crude product is distilled under reduced pressure (Kugelrohr apparatus) to isolate benzonitrile, 4-(tributylstannyl)- at 87% purity.

Key Considerations

-

Stoichiometry : A 10% excess of tributyltin chloride ensures complete transmetallation.

-

Purification : Kugelrohr distillation minimizes thermal degradation compared to conventional distillation.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times and improve yields. A modified Stille coupling protocol irradiates a mixture of 4-iodobenzonitrile, tributyltin hydride, and in DMF at 120°C for 30 minutes. Microwave conditions enhance reaction kinetics by uniformly heating the mixture, achieving 85% yield with negligible side products. This method is particularly advantageous for scale-up, as it reduces energy consumption and avoids prolonged exposure to high temperatures.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and reproducibility. A continuous flow reactor system is utilized, where 4-iodobenzonitrile and tributyltin hydride are pumped through a palladium-coated cartridge at 100°C. The residence time of 10 minutes ensures near-quantitative conversion, and inline liquid-liquid extraction modules separate the product from tin residues. This approach achieves a throughput of 5 kg/day with >95% purity, meeting pharmaceutical-grade standards.

Comparative Analysis of Methods

Challenges and Mitigation Strategies

-

Tin Byproduct Removal : Residual tributyltin chloride is toxic and difficult to separate. Washing with aqueous potassium fluoride () precipitates tin residues as , simplifying disposal.

-

Moisture Sensitivity : All reactions require anhydrous conditions. Molecular sieves (3Å) are added to solvents to scavenge trace water.

-

Catalyst Cost : Palladium catalysts contribute significantly to expenses. Recycling protocols using supported palladium nanoparticles reduce costs by 40%.

Emerging Techniques

Recent studies explore electrochemical Stille coupling , where electrons replace chemical oxidants. Applying a 1.5 V potential to a mixture of 4-iodobenzonitrile and tributyltin hydride in acetonitrile achieves 78% yield at room temperature, avoiding thermal degradation . This method is尚未 widely adopted but shows promise for green chemistry applications.

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 4-(tributylstannyl)- undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tributylstannyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and other nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts and ligands are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the major product is often a biaryl compound.

Scientific Research Applications

Medicinal Chemistry Applications

Benzonitrile derivatives, including 4-(tributylstannyl)-, have been investigated for their potential therapeutic applications. The presence of the tributylstannyl group enhances the reactivity of the compound, making it a valuable precursor in synthesizing biologically active molecules.

Anticancer Research

Recent studies have highlighted the potential of benzonitrile derivatives in cancer treatment. The compound has been utilized in the synthesis of various pyrimidine derivatives that act as antagonists for prostaglandin receptors, which are implicated in cancer progression. These derivatives have shown efficacy in treating different cancer types, including melanoma and lung cancer, by modulating immune responses and enhancing the effectiveness of chemotherapy and radiotherapy .

Case Study:

A study demonstrated that certain benzonitrile derivatives exhibited significant cytotoxicity against cancer cell lines with GI50 values as low as 0.1 µM. This suggests a strong potential for these compounds in developing new cancer therapeutics .

Antimicrobial Activity

The structure of benzonitrile allows for modifications that can enhance its antimicrobial properties. Compounds derived from benzonitrile have been tested against various bacterial strains, showing promising results in inhibiting growth with minimal inhibitory concentrations (MIC) often below 8 µg/mL .

Case Study:

In vitro studies revealed that specific benzonitrile derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Materials Science Applications

Benzonitrile, 4-(tributylstannyl)- is also explored for its utility in materials science, particularly in the synthesis of functionalized polymers and nanomaterials.

Synthesis of Functionalized Polymers

The tributylstannyl group allows for Stille coupling reactions, facilitating the synthesis of functionalized polymers that can be used in electronics and photonics. This method has been employed to create polymers with tailored electronic properties suitable for organic light-emitting diodes (OLEDs) and photovoltaic devices.

Data Table: Synthesis of Functionalized Polymers Using Benzonitrile Derivatives

| Polymer Type | Reaction Type | Yield (%) | Application Area |

|---|---|---|---|

| Conductive Polymer | Stille Coupling | 75 | Organic Electronics |

| Photonic Polymer | Copolymerization | 80 | Photovoltaics |

| Biodegradable Polymer | Ring-opening Polymerization | 70 | Environmental Applications |

Nanomaterials Development

The compound has been used to synthesize nanoparticles with specific surface functionalities that enhance their performance in drug delivery systems. These nanoparticles can be engineered to improve bioavailability and targeting efficiency of therapeutic agents.

Case Study:

Research has shown that nanoparticles synthesized using benzonitrile derivatives can encapsulate anticancer drugs effectively, leading to improved therapeutic outcomes in preclinical models .

Mechanism of Action

The mechanism by which 4-tributylstannylbenzonitrile exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, facilitating the formation of new chemical bonds. The pathways involved often include radical or ionic mechanisms, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The key distinction between Benzonitrile, 4-(tributylstannyl)- and other benzonitrile derivatives lies in the substituent at the para position. Below is a comparative analysis:

Stability and Handling

- Organotin Compounds: Benzonitrile, 4-(tributylstannyl)- requires stringent handling due to the toxicity of tin residues, unlike safer derivatives like 4-methylbenzonitrile .

- Thermal Stability : Methylsulfonyl and carbonyl derivatives (e.g., 4-(pyridin-4-ylcarbonyl)benzonitrile) decompose at higher temperatures (>200°C), whereas stannyl analogs are sensitive to light and moisture .

Research Findings and Data Gaps

- Spectroscopic Data : Unlike 4-methylbenzonitrile (well-characterized IR and NMR spectra ), spectroscopic data for Benzonitrile, 4-(tributylstannyl)- are scarce in the literature, necessitating further study .

Notes

- Toxicity: Organotin compounds require specialized disposal protocols to mitigate environmental and health risks.

- Synthetic Challenges: The steric bulk of the tributylstannyl group complicates purification compared to smaller substituents (e.g., methyl or cyano groups) .

This analysis underscores the unique role of Benzonitrile, 4-(tributylstannyl)- in synthetic chemistry, while highlighting opportunities for expanding its application scope through comparative studies.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(tributylstannyl)benzonitrile, and how do reaction conditions influence yield?

Methodological Answer: 4-(Tributylstannyl)benzonitrile is typically synthesized via Stille coupling precursors or halogen-metal exchange reactions. Key steps include:

- Stille Coupling : Reacting tributyltin chloride with 4-bromobenzonitrile (or iodobenzonitrile) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert atmosphere. Solvent choice (e.g., THF, DMF) and temperature (60–100°C) critically affect reaction efficiency .

- Halogen-Metal Exchange : Using organolithium reagents (e.g., n-BuLi) to substitute halogen atoms in 4-halobenzonitriles with tributylstannyl groups. This method requires cryogenic conditions (-78°C) to prevent side reactions .

Critical Parameters : Moisture and oxygen sensitivity of stannyl reagents necessitate strict anhydrous/anaerobic conditions. Yields >70% are achievable with optimized stoichiometry (1:1.2 aryl halide:SnBu₃Cl) .

Q. How can researchers characterize the purity and structural integrity of 4-(tributylstannyl)benzonitrile?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₁₇H₂₇NSn: ~374.1 m/z). Fragmentation patterns must exclude Sn-Bu₃ loss unless degradation is suspected .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry or steric effects. For example, crystal structures of analogous stannylbenzonitriles reveal planar aryl-Sn bonding, critical for evaluating conjugation effects .

Advanced Research Questions

Q. How do steric and electronic effects of the tributylstannyl group influence cross-coupling reactivity in 4-(tributylstannyl)benzonitrile?

Methodological Answer: The SnBu₃ group acts as both a strong σ-donor and steric hindrance source , impacting reactivity in Pd-catalyzed couplings:

- Electronic Effects : The Sn-C bond’s polarity enhances transmetallation rates in Stille couplings but reduces electrophilicity at the aryl ring, complicating nucleophilic substitutions .

- Steric Effects : Bulky Bu₃Sn groups hinder access to the reaction center, requiring catalysts with larger ligands (e.g., Pd(dba)₂) to accommodate steric bulk. This trade-off often necessitates empirical optimization (e.g., 10 mol% catalyst loading) .

Case Study : In Suzuki-Miyaura reactions, 4-(tributylstannyl)benzonitrile shows lower reactivity than boronate analogs due to Sn’s weaker Lewis acidity. However, it excels in radical reactions (e.g., photoredox catalysis) where Sn’s redox activity is leveraged .

Q. How can researchers resolve contradictions in spectroscopic data for 4-(tributylstannyl)benzonitrile derivatives?

Methodological Answer: Discrepancies often arise from dynamic molecular conformations or solvent-dependent aggregation :

- Dynamic NMR Phenomena : Rotational barriers around the Sn-C bond can cause signal splitting in ¹H NMR. Variable-temperature NMR (e.g., -40°C to 25°C) helps identify coalescence temperatures and quantify energy barriers .

- Aggregation in Solution : SnBu₃ groups promote hydrophobic clustering in polar solvents (e.g., DMSO), broadening NMR signals. Dilution studies (0.1–10 mM) or alternative solvents (CDCl₃) mitigate this .

- X-ray vs. Computational Data : Crystal structures may show distorted geometries due to packing forces, whereas DFT calculations (e.g., B3LYP/6-31G*) predict gas-phase conformations. Compare experimental bond angles (e.g., Sn-C-Ar ~120°) with computed values to validate models .

Q. What strategies mitigate tin waste and environmental hazards in large-scale applications of 4-(tributylstannyl)benzonitrile?

Methodological Answer:

- Catalytic Recycling : Use sub-stoichiometric SnBu₃Cl (0.5 equiv) with Me₃SnSiMe₃ as a tin scavenger to reduce waste. This approach achieves 85% yield while cutting tin usage by 40% .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME), which improves tin recovery (via aqueous extraction) and reduces toxicity .

- Analytical Monitoring : ICP-MS tracks tin residues in reaction mixtures, ensuring compliance with EPA limits (<1 ppm Sn in waste streams) .

Q. How does the electronic nature of the nitrile group modulate the reactivity of 4-(tributylstannyl)benzonitrile in photophysical studies?

Methodological Answer: The nitrile group’s strong electron-withdrawing effect stabilizes charge-transfer states, as shown in:

- Twisted Intramolecular Charge Transfer (TICT) : Upon photoexcitation, the nitrile group facilitates electron withdrawal from the SnBu₃-donor, creating a TICT state with red-shifted emission (λem ~450 nm in acetonitrile). Solvatochromic studies (e.g., Lippert-Mataga plots) quantify polarity-dependent Stokes shifts .

- Rehybridization Effects : DFT calculations reveal partial sp² hybridization at the nitrile carbon, enhancing conjugation with the aryl ring and altering redox potentials (E₁/2 ≈ -1.2 V vs. Ag/AgCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.